molecular formula C13H16O4 B13807597 Acetophenone, 4-allyloxy-3,5-dimethoxy- CAS No. 66922-68-7

Acetophenone, 4-allyloxy-3,5-dimethoxy-

Katalognummer: B13807597
CAS-Nummer: 66922-68-7
Molekulargewicht: 236.26 g/mol
InChI-Schlüssel: BQYIARTZCCFTFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetophenone, 4-allyloxy-3,5-dimethoxy- is an organic compound that belongs to the class of acetophenones It is characterized by the presence of an allyloxy group at the 4-position and two methoxy groups at the 3 and 5 positions on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of acetophenone, 4-allyloxy-3,5-dimethoxy- typically involves the alkylation of 3,5-dimethoxyacetophenone with an allyl halide in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

    Starting Material: 3,5-dimethoxyacetophenone

    Reagent: Allyl bromide or allyl chloride

    Catalyst/Base: Potassium carbonate or sodium hydroxide

    Solvent: Acetone or ethanol

    Conditions: Reflux for several hours

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of supported catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 4-allyloxy-3,5-dimethoxybenzoic acid

    Reduction: 4-allyloxy-3,5-dimethoxybenzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Acetophenone, 4-allyloxy-3,5-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of acetophenone, 4-allyloxy-3,5-dimethoxy- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    3,5-Dimethoxyacetophenone: Lacks the allyloxy group, making it less reactive in certain substitution reactions.

    4-Allyloxy-3,5-dimethoxyphenethylamine: A related compound with a phenethylamine backbone, known for its psychoactive properties.

    4-Allyloxy-3,5-dimethoxybenzaldehyde: An aldehyde derivative with different reactivity and applications.

Uniqueness: Acetophenone, 4-allyloxy-3,5-dimethoxy- is unique due to the presence of both allyloxy and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

66922-68-7

Molekularformel

C13H16O4

Molekulargewicht

236.26 g/mol

IUPAC-Name

1-(3,5-dimethoxy-4-prop-2-enoxyphenyl)ethanone

InChI

InChI=1S/C13H16O4/c1-5-6-17-13-11(15-3)7-10(9(2)14)8-12(13)16-4/h5,7-8H,1,6H2,2-4H3

InChI-Schlüssel

BQYIARTZCCFTFV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=C(C(=C1)OC)OCC=C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.